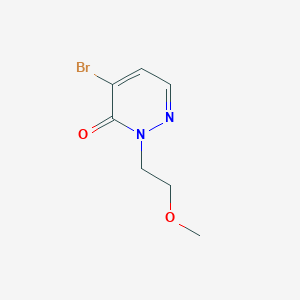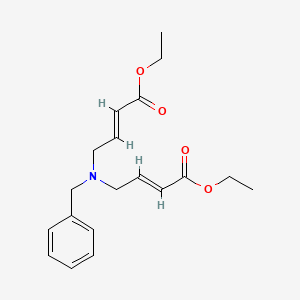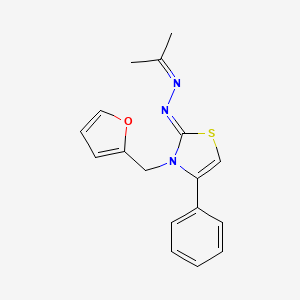
4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one, or 4-Bromo-2-MeOEP, is a novel heterocyclic compound that has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry. It is a brominated pyridazinone derivative, which is a type of heterocyclic compound with a unique structure and properties. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Scientific Research Applications
4-Bromo-2-MeOEP has a wide range of applications in scientific research. It has been used as a building block for the synthesis of novel heterocyclic compounds. It has also been used in the synthesis of various bioactive compounds, such as inhibitors of phosphodiesterases, which are enzymes involved in the regulation of cell signaling pathways. Furthermore, it has been used in the synthesis of small molecule inhibitors of G-protein coupled receptors, which are proteins involved in cell signaling pathways.
Mechanism Of Action
The mechanism of action of 4-Bromo-2-MeOEP is not yet fully understood. However, it is believed to interact with certain receptors, such as G-protein coupled receptors, to modulate their activity. It is also believed to interact with certain enzymes, such as phosphodiesterases, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-MeOEP are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in the regulation of cell signaling pathways. It has also been shown to interact with certain receptors, such as G-protein coupled receptors, to modulate their activity.
Advantages And Limitations For Lab Experiments
The advantages of 4-Bromo-2-MeOEP for lab experiments are that it is relatively easy to synthesize and can be used as a building block for the synthesis of novel heterocyclic compounds. Additionally, it has been used in the synthesis of various bioactive compounds, such as inhibitors of phosphodiesterases and small molecule inhibitors of G-protein coupled receptors. The limitations of 4-Bromo-2-MeOEP for lab experiments are that its mechanism of action is not yet fully understood and its biochemical and physiological effects are not yet fully understood.
Future Directions
For research on 4-Bromo-2-MeOEP include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further studies on its synthesis methods and applications in scientific research are needed. Furthermore, further studies on its potential applications in medicinal chemistry are needed. Finally, further studies on its potential use as a building block for the synthesis of novel heterocyclic compounds are needed.
Synthesis Methods
4-Bromo-2-MeOEP can be synthesized using a two-step procedure. First, 4-bromo-2-methylpyridazin-3(2H)-one is synthesized from the reaction of 4-bromo-2-methylpyridine and ethylenediamine in the presence of a base (such as sodium hydroxide). The second step involves the reaction of the 4-bromo-2-methylpyridazin-3(2H)-one with 2-methoxyethanol in the presence of a base (such as sodium hydroxide) to form 4-Bromo-2-MeOEP.
properties
IUPAC Name |
4-bromo-2-(2-methoxyethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-5-4-10-7(11)6(8)2-3-9-10/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKSCKTZJFOPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]thiazol-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2837768.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B2837770.png)


![6-(4-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2837780.png)
![2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2837781.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2837782.png)



![1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2837787.png)
![Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2837788.png)